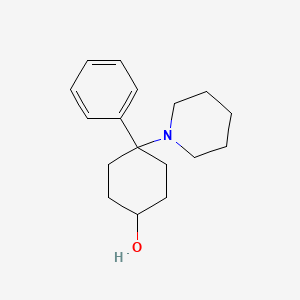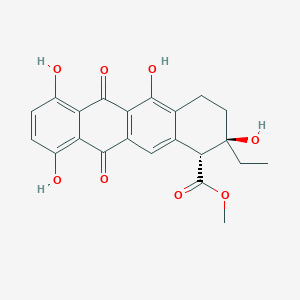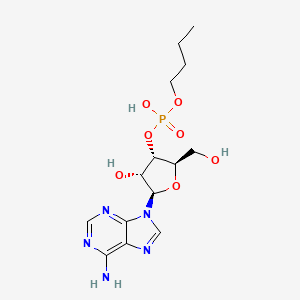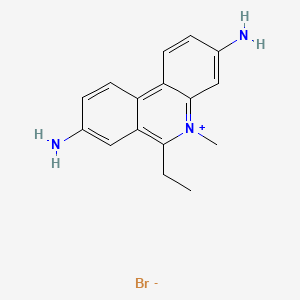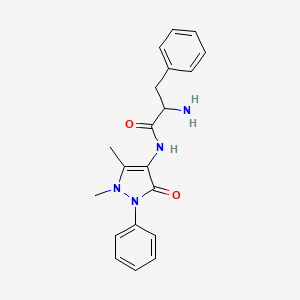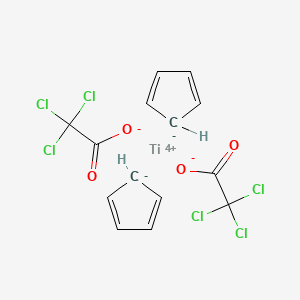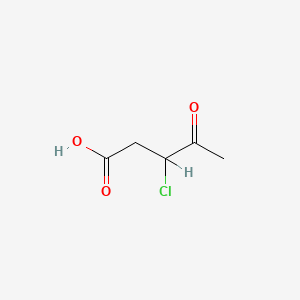
7-Methoxy-4H-chromen-4-one
描述
7-甲氧基色酮是一种化学化合物,分子式为C10H10O3
作用机制
7-甲氧基色酮的作用机制涉及其与特定分子靶点和途径的相互作用。 例如,其抗癌活性归因于其通过激活胱天蛋白酶和破坏线粒体功能来诱导癌细胞凋亡(程序性细胞死亡)的能力 . 此外,其抗氧化特性是由于其清除自由基和抑制氧化应激的能力 .
生化分析
Biochemical Properties
7-Methoxy-4H-chromen-4-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with α-glucosidase, an enzyme involved in carbohydrate metabolism, and exhibits inhibitory activity against this enzyme . This interaction suggests that this compound may have potential as an antidiabetic agent by modulating glucose metabolism. Additionally, it has been shown to inhibit advanced glycation end products (AGEs) formation, which are associated with various chronic diseases .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in macrophages, which plays a role in inflammatory responses . This inhibition suggests potential anti-inflammatory properties of the compound. Furthermore, it has been observed to affect the expression of genes involved in oxidative stress and apoptosis, indicating its potential role in protecting cells from oxidative damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves various binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of α-glucosidase, inhibiting its activity and thereby reducing the breakdown of carbohydrates into glucose . Additionally, this compound has been found to interact with reactive oxygen species (ROS) and inhibit their formation, which helps in reducing oxidative stress . These interactions at the molecular level contribute to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature and light exposure . Long-term studies have shown that this compound maintains its inhibitory activity against α-glucosidase and AGEs formation over extended periods . Its effects on cellular function may vary depending on the duration of exposure and concentration used in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects such as improved glucose metabolism and reduced oxidative stress . At higher doses, potential toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing any potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to carbohydrate and oxidative metabolism. The compound interacts with enzymes such as α-glucosidase and modulates their activity, affecting the breakdown of carbohydrates . Additionally, it influences the levels of metabolites involved in oxidative stress, such as ROS, by inhibiting their formation . These interactions highlight the compound’s role in regulating metabolic flux and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to be taken up by cells through passive diffusion and may interact with intracellular proteins that facilitate its distribution . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the cytoplasm and mitochondria, where it interacts with various biomolecules involved in metabolic and signaling pathways . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments . This localization is essential for its ability to modulate cellular processes and exert its therapeutic effects.
准备方法
合成路线和反应条件
7-甲氧基色酮可以通过多种方法合成。一种常见的合成路线包括在碱的存在下,使2-羟基苯乙酮与硫酸二甲酯反应生成2-甲氧基苯乙酮。 然后,该中间体在路易斯酸催化剂(例如氯化铝)的作用下进行环化,生成7-甲氧基色酮 .
工业生产方法
7-甲氧基色酮的工业生产通常涉及使用优化的反应条件的大规模合成,以确保高产率和纯度。 该过程可能包括溶剂萃取、重结晶和通过色谱技术纯化等步骤 .
化学反应分析
反应类型
7-甲氧基色酮会发生各种化学反应,包括:
氧化: 它可以被氧化成相应的醌类。
还原: 还原反应可以生成二氢衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可以生成醌类,而还原可以生成二氢衍生物。 取代反应可以将卤素、硝基或其他官能团引入色酮环上 .
科学研究应用
7-甲氧基色酮在科学研究中具有广泛的应用,包括:
相似化合物的比较
7-甲氧基色酮可以与其他类似化合物进行比较,例如:
6-甲氧基色酮: 结构相似,但甲氧基位于不同的位置,导致不同的化学和生物学性质.
3-甲酰基-5-甲氧基色酮: 包含一个额外的甲酰基,这会影响其反应性和应用.
6-甲氧基色酮-3-甲醛: 另一个具有不同官能团的衍生物,影响其化学行为.
属性
IUPAC Name |
7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPLCYUNFCYCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344943 | |
| Record name | 7-Methoxy-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5751-52-0 | |
| Record name | 7-Methoxy-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


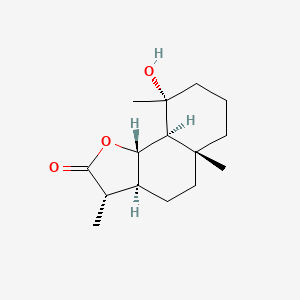

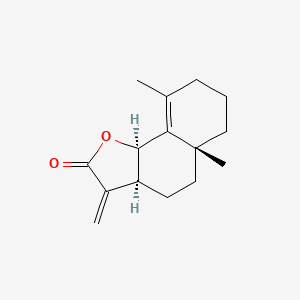
![[3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol](/img/structure/B1214251.png)
